

Physicochemical properties of 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine

Author: BenchChem Technical Support Team

Compound of Interest

Compound Name:	2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine
Cat. No.:	B1452876

An In-depth Technical Guide on the Physicochemical Properties of **2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine**

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of **2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine**. The compound has shown significant promise in agrochemical development due to its trifluoromethyl-pyridine motif, a structural feature known to enhance metabolic stability, lipophilicity, and binding affinity. This guide aims to provide detailed insights and practical applications for researchers in the field.

Introduction and Compound Identification

The Trifluoromethyl-Pyridine Motif in Modern Chemistry

The incorporation of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a cornerstone of modern chemical design.^[3] This is because the unique trifluoromethyl group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and improve pharmacokinetic properties.^[4] When combined with a pyridine ring, a privileged structure in numerous bioactive agents, the resulting trifluoromethylpyridine core becomes a highly valuable building block for drug discovery.

Compound Identification

2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine is a functionalized pyridine derivative. Its identity is established by the following key identifiers.

Property	Value
IUPAC Name	2-[6-(Trifluoromethyl)-3-pyridinyl]ethanamine
CAS Number	765287-34-1
Molecular Formula	C ₈ H ₉ F ₃ N ₂
Molecular Weight	190.17 g/mol
InChI Key	WROOFMMSFNGPDX-UHFFFAOYSA-N
Physical Form	Colorless to Yellow Liquid
Common Purity	≥95%

Core Physicochemical Properties: An Experimental Framework

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for designing robust synthetic routes.

Acidity/Basicity (pKa)

The pKa values of the two nitrogen atoms—one on the pyridine ring and one in the ethylamine side chain—are crucial for predicting ionization state and reactivity.

Causality and Prediction: The trifluoromethyl group is a potent electron-withdrawing group. This property is expected to significantly decrease the electron density of the pyridine ring, making it less basic than a simple pyridine. Similarly, its influence extends to the ethylamine side chain, though to a lesser extent, making the primary amine less basic than a simple aliphatic amine.

Experimental Protocol: Potentiometric Titration for pKa Determination

- Preparation: Prepare a 0.01 M solution of **2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine** in a 50:50 methanol:water co-solvent system to ensure solubility.
- Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after each addition.
- Data Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a compound's lipophilicity and its ability to cross biological membranes.

Causality and Prediction: The trifluoromethyl group is known to substantially increase lipophilicity.^[1] Therefore, **2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine** is expected to have high lipophilicity.

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

- Equilibration: Prepare a mixture of n-octanol and water and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate.
- Sample Preparation: Dissolve a precisely weighed amount of the compound in the aqueous phase to a known concentration (e.g., 1 mg/mL).
- Partitioning: Mix 10 mL of the compound solution with 10 mL of the pre-saturated n-octanol in a separatory funnel. Shake the funnel for 30 minutes.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase.
- Calculation: The LogP is calculated as $\text{Log}_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Water}])$. The concentration in octanol is determined by spectrophotometry.

Solubility

Solubility in both aqueous and organic media is fundamental for formulation development and for designing biological assays.

Causality and Prediction: While the -CF₃ group increases lipophilicity, the presence of two nitrogen atoms capable of hydrogen bonding suggests some solubility in polar aprotic solvents like DMSO and DMF.^[1]

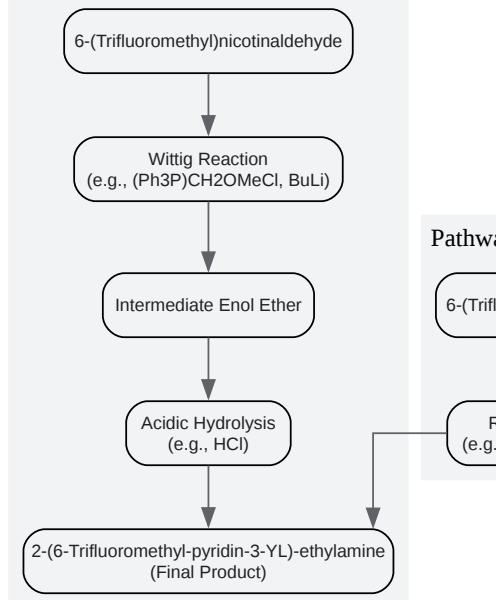
Experimental Protocol: Thermodynamic Solubility Assessment

- Sample Preparation: Add an excess amount of the compound to vials containing 1 mL of various solvents (e.g., phosphate-buffered saline pH 7.4, DMSO, DMF).
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
- Filtration/Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid. Filter the supernatant through a 0.22 µm filter.
- Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validation method (e.g., HPLC).

Chemical Stability and Storage

Assessing stability is crucial for determining appropriate storage conditions and shelf-life. Based on related structures, the compound is expected to be stable under normal storage conditions.

Recommended Storage: Store the compound as a neat liquid at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.


Synthesis and Purification Workflow

The synthesis of trifluoromethyl-pyridine derivatives often involves multi-step processes.^[3] A plausible synthetic approach is outlined below, highlighting the key steps.

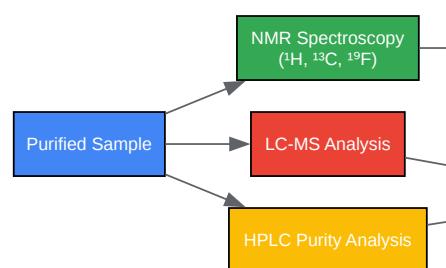
Conceptual Synthetic Workflow

The synthesis can be envisioned starting from a commercially available substituted pyridine and constructing the ethylamine side chain.

Pathway 1: Wittig-Hydrolysis Route

[Click to download full resolution v](#)

Caption: Conceptual synthetic pathways to the target compound.


Purification: Flash Column Chromatography

Purification of the final product is typically achieved via flash column chromatography on silica gel.

- Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
- Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Loading: Carefully load the adsorbed crude product onto the top of the packed column.
- Elution: Elute the column with the chosen solvent system, starting with low polarity and gradually increasing it. A common gradient might be from 0% basic amine product from tailing on the acidic silica gel.
- Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Analytical Characterization Protocols

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.

[Click to download full resolution v](#)

Caption: Standard analytical workflow for compound characterization.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

Protocol: ^1H , ^{13}C , and ^{19}F NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of the compound in \sim 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
- ^1H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ^{13}C nucleus, 256 or more scans are typically required.
- ^{19}F NMR: Acquire a proton-decoupled fluorine spectrum. This is essential for confirming the trifluoromethyl group.

Predicted Spectral Features (in CDCl_3):

^1H NMR Prediction	Multiplicity	Integration
\sim 8.5 ppm	s	1H
\sim 7.7 ppm	d	1H
\sim 7.5 ppm	d	1H
\sim 3.0 ppm	t	2H
\sim 2.8 ppm	t	2H
\sim 1.5 ppm	br s	2H

- ^{13}C NMR: Expect 8 distinct signals, including three quaternary carbons (one attached to $-\text{CF}_3$, two in the pyridine ring) and five CH/CH_2 signals. The ^{13}C NMR spectrum should show a complex multiplet between 100 and 150 ppm, characteristic of the aromatic ring.
- ^{19}F NMR: Expect a single sharp singlet around \sim 60 to \sim 70 ppm, characteristic of a $-\text{CF}_3$ group on an aromatic ring.

Molecular Weight and Purity Determination

LC-MS and HPLC are complementary techniques used to confirm molecular weight and assess sample purity.

Protocol: LC-MS Analysis

- System: Use a reverse-phase C18 column (e.g., 2.1×50 mm, $3.5 \mu\text{m}$ particle size).
- Mobile Phase: Use a gradient of acetonitrile in water, both containing 0.1% formic acid to ensure protonation of the analyte for positive ion mode detection.
- Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.
- Expected Result: The mass spectrum should show a prominent peak for the protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 191.17.

Protocol: HPLC Purity Assessment

- System: Use an analytical reverse-phase C18 column (e.g., 4.6×150 mm, $5 \mu\text{m}$ particle size).
- Mobile Phase: A typical gradient would be 10% to 95% acetonitrile in water (with 0.1% TFA as a modifier) over 15 minutes.
- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 254 nm.
- Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Safety and Handling

While a specific safety data sheet for this exact compound is not publicly available, data from closely related trifluoromethyl-pyridines and amino pyridines can be used as a reference.

- Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H332).
- Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses with side shields.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.

Conclusion

2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine is a valuable chemical entity characterized by the strategic placement of a trifluoromethyl group on a pyridine ring. This unique structure, combined with its pharmacological characteristics—makes it a compelling candidate for further investigation in drug discovery and agrochemical research. The experimental and analytical data presented here provide a foundation for further research and development of this compound in their scientific endeavors.

References

- Smolecule. 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2pyzsCGegGN7e0k8hAcgDalqkzoEdzob2M71-NbxteY6Q0tc6NEm_9PU4v9PmtseZJp7g0N
- ChemUniverse. **2-(6-trifluoromethyl-pyridin-3-yl)-ethylamine**. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2pyzsCGegGN7e0k8hAcgDalqkzoEdzob2M71-NbxteY6Q0tc6NEm_9PU4v9PmtseZJp7g0N
- Fisher Scientific. SAFETY DATA SHEET. Available from: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMop2wLgWRkP>
- Gy74Qt9fNDPwHSmIGYHB80POe26ifrTi9LEEXF8BerbwTx5kHMzRB28K7a0HJHSMpBjLyHxmk6zDzg1W4dKsusO0Sp5EceR10elpC2zhfWs4XKguGNjRn0fGCSg1B5GXhKsIv7dxqXf6OBnoVHDIVeqcmNpHA=
- ResearchGate. Synthesis of 3-amino-6-trifluoromethyl pyrazolo[3,4-b]pyridines 11 to.... Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2pyzsCGegGN7e0k8hAcgDalqkzoEdzob2M71-NbxteY6Q0tc6NEm_9PU4v9PmtseZJp7g0N
- PubChem. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2pyzsCGegGN7e0k8hAcgDalqkzoEdzob2M71-NbxteY6Q0tc6NEm_9PU4v9PmtseZJp7g0N
- PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2pyzsCGegGN7e0k8hAcgDalqkzoEdzob2M71-NbxteY6Q0tc6NEm_9PU4v9PmtseZJp7g0N
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2pyzsCGegGN7e0k8hAcgDalqkzoEdzob2M71-NbxteY6Q0tc6NEm_9PU4v9PmtseZJp7g0N
- National Institute of Standards and Technology. Ethylamine - the NIST WebBook. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2pyzsCGegGN7e0k8hAcgDalqkzoEdzob2M71-NbxteY6Q0tc6NEm_9PU4v9PmtseZJp7g0N
- Chair of Analytical Chemistry. pKa values bases. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2pyzsCGegGN7e0k8hAcgDalqkzoEdzob2M71-NbxteY6Q0tc6NEm_9PU4v9PmtseZJp7g0N
- Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2pyzsCGegGN7e0k8hAcgDalqkzoEdzob2M71-NbxteY6Q0tc6NEm_9PU4v9PmtseZJp7g0N
- Sigma-Aldrich. 2-(2-Aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2pyzsCGegGN7e0k8hAcgDalqkzoEdzob2M71-NbxteY6Q0tc6NEm_9PU4v9PmtseZJp7g0N
- Sigma-Aldrich. 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethylamine, hydrochloride. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2pyzsCGegGN7e0k8hAcgDalqkzoEdzob2M71-NbxteY6Q0tc6NEm_9PU4v9PmtseZJp7g0N
- Sigma-Aldrich. 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethylamine, hydrochloride. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2pyzsCGegGN7e0k8hAcgDalqkzoEdzob2M71-NbxteY6Q0tc6NEm_9PU4v9PmtseZJp7g0N
- Sigma-Aldrich. 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethylamine, hydrochloride. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2pyzsCGegGN7e0k8hAcgDalqkzoEdzob2M71-NbxteY6Q0tc6NEm_9PU4v9PmtseZJp7g0N
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2pyzsCGegGN7e0k8hAcgDalqkzoEdzob2M71-NbxteY6Q0tc6NEm_9PU4v9PmtseZJp7g0N
- Sigma-Aldrich. **2-(6-TRIFLUOROMETHYL-PYRIDIN-3-YL)-ETHYLAMINE**. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2pyzsCGegGN7e0k8hAcgDalqkzoEdzob2M71-NbxteY6Q0tc6NEm_9PU4v9PmtseZJp7g0N

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine | 1060806-29-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc]
- 4. Buy 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine | 1248473-84-8 [smolecule.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-(2-Aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine | 658066-44-5 [sigmaaldrich.com]
- 8. 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethylamine, hydrochloride [sigmaaldrich.cn]
- To cite this document: BenchChem. [Physicochemical properties of 2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine]. BenchChem, [2026]. [Online PD ethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.